molecular formula C19H22N2O2 B11556629 N'-[(E)-[2-(Pentyloxy)phenyl]methylidene]benzohydrazide

N'-[(E)-[2-(Pentyloxy)phenyl]methylidene]benzohydrazide

Cat. No.: B11556629
M. Wt: 310.4 g/mol
InChI Key: WOMUBCNOPVACPH-HMMYKYKNSA-N
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Description

N’-[(E)-[2-(Pentyloxy)phenyl]methylidene]benzohydrazide is a hydrazone derivative, a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2. Hydrazones are known for their versatility and wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[2-(Pentyloxy)phenyl]methylidene]benzohydrazide typically involves the condensation reaction between 2-(pentyloxy)benzaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-[2-(Pentyloxy)phenyl]methylidene]benzohydrazide are not well-documented, the general approach would involve large-scale condensation reactions using automated reactors to ensure consistency and purity. The use of high-purity starting materials and solvents, along with controlled reaction conditions, would be essential for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[2-(Pentyloxy)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of N’-[(E)-[2-(Pentyloxy)phenyl]methylidene]benzohydrazide involves its interaction with biological targets through its hydrazone functional group. This group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[2-(Pentyloxy)phenyl]methylidene]benzohydrazide is unique due to its pentyloxy substitution, which can influence its lipophilicity and biological activity. This structural feature may enhance its ability to interact with lipid membranes and improve its bioavailability .

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N-[(E)-(2-pentoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C19H22N2O2/c1-2-3-9-14-23-18-13-8-7-12-17(18)15-20-21-19(22)16-10-5-4-6-11-16/h4-8,10-13,15H,2-3,9,14H2,1H3,(H,21,22)/b20-15+

InChI Key

WOMUBCNOPVACPH-HMMYKYKNSA-N

Isomeric SMILES

CCCCCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2

Canonical SMILES

CCCCCOC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2

Origin of Product

United States

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